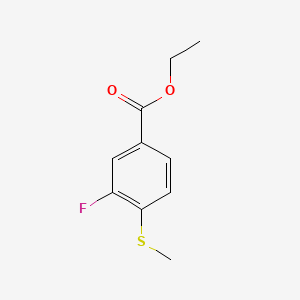

Ethyl 3-fluoro-4-(methylthio)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2S |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 3-fluoro-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3 |

InChI Key |

KLTGATDOMXSSJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)SC)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Ethyl 3 Fluoro 4 Methylthio Benzoate

Reactions Involving the Ester Functionality

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the ester into other important functional groups.

The hydrolysis of ethyl 3-fluoro-4-(methylthio)benzoate can occur under both acidic and basic conditions to yield 3-fluoro-4-(methylthio)benzoic acid and ethanol (B145695). The base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol.

Table 1: Expected Relative Saponification Rates of Substituted Ethyl Benzoates

| Compound | Substituents | Expected Relative Rate |

|---|---|---|

| Ethyl benzoate (B1203000) | None | Baseline |

| Ethyl 3-fluorobenzoate | 3-Fluoro (electron-withdrawing) | Faster than baseline |

| Ethyl 4-(methylthio)benzoate | 4-Methylthio (weakly electron-donating) | Slower than baseline |

This table is based on established electronic effects of substituents on the saponification of benzoate esters.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or one of the products is removed from the reaction mixture.

For this compound, transesterification with a different alcohol (R'-OH) would yield the corresponding new ester and ethanol.

Common catalysts for transesterification include mineral acids (like sulfuric acid), metal alkoxides (like sodium methoxide), and organometallic compounds. google.com The choice of catalyst and reaction conditions depends on the specific substrate and the desired product.

The ester functionality of this compound can be reduced to a primary alcohol, (3-fluoro-4-(methylthio)phenyl)methanol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH4) is a common and effective reagent for the reduction of esters to primary alcohols. echemi.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which is protonated during the workup to give the primary alcohol.

Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at higher temperatures. researchgate.net

Table 2: Common Reducing Agents for Ester Reduction

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Primary alcohol | Highly reactive, reduces many other functional groups. masterorganicchemistry.com |

| Sodium borohydride (NaBH4) | Typically unreactive with esters | No reaction | Can reduce esters in the presence of additives or at elevated temperatures. researchgate.net |

Transformations at the Aromatic Ring System

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions. The regiochemical outcome of these reactions is directed by the existing substituents.

The presence of an electron-withdrawing group (the ethyl ester) and a good leaving group (the fluorine atom) on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile displaces the fluoride (B91410) ion. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ester group is meta to the fluorine atom, which provides some activation, but not as strongly as if it were in an ortho or para position. However, the cumulative electron-withdrawing effect of the ester and the inductive effect of the fluorine itself can still render the ring susceptible to attack by strong nucleophiles.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. nih.govsemanticscholar.orgacs.org The reaction of aryl fluorides with sulfur nucleophiles is a well-documented process. semanticscholar.org

The aromatic ring of this compound can also undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

The three substituents on the ring have competing directing effects:

Ethyl ester group (-COOEt): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Fluorine atom (-F): Halogens are deactivating due to their strong inductive effect but are ortho, para-directors because of the ability of their lone pairs to participate in resonance. youtube.com

Methylthio group (-SCH3): This group is considered an activating group and an ortho, para-director. The sulfur atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. In this case, the methylthio group is the strongest activating and ortho, para-directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methylthio group.

Considering the positions on the ring:

Position 5 is ortho to the methylthio group and meta to the fluorine and ester groups.

Position 3 is occupied by the fluorine atom.

Position 2 is ortho to the fluorine and meta to the methylthio and ester groups.

Therefore, the most probable site for electrophilic attack is position 5. The directing effects are summarized in the table below.

Table 3: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOEt | 1 | Deactivating, Electron-withdrawing | meta- (to positions 3 and 5) |

| -F | 3 | Deactivating, Electron-withdrawing (inductive) | ortho, para- (to positions 2, 4, and 6 - position 4 is occupied) |

Based on the cumulative effects, electrophilic substitution is predicted to occur predominantly at the C-5 position, which is ortho to the strongly activating methylthio group and meta to the deactivating ester group.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Aryl Moiety

The aryl moiety of this compound presents opportunities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The presence of the fluorine atom, traditionally a challenging coupling partner due to the strong C-F bond, requires specific catalytic systems for activation. The methylthio and ethyl ester groups, with their electronic and steric properties, can influence the regioselectivity and efficiency of these transformations.

Commonly employed cross-coupling reactions for aryl halides can be adapted for aryl fluorides, often requiring more forcing conditions or specialized catalysts. The selection of the appropriate catalyst and reaction conditions is crucial for achieving successful coupling. Below is a summary of potential cross-coupling reactions involving the C-F bond of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Pd(0) or Ni(0) with phosphine (B1218219) ligands | Biaryl or aryl-vinyl compounds |

| Heck-Matsuda Reaction | Alkenes | Pd(0) with phosphine ligands | Arylated alkenes |

| Buchwald-Hartwig Amination | Amines | Pd(0) with specialized phosphine ligands | Aryl amines |

| Sonogashira Coupling | Terminal alkynes | Pd(0)/Cu(I) cocatalyst system | Aryl alkynes |

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent. The activation of the C-F bond is the critical step and can be facilitated by nickel catalysts, which are generally more effective for this transformation than palladium catalysts. The adjacent methylthio group might play a dual role: its electron-donating nature could slightly deactivate the ring towards oxidative addition, but it could also coordinate to the metal center, potentially facilitating the reaction at the ortho position.

Heck-Matsuda Reaction: The palladium-catalyzed coupling with alkenes would lead to the formation of a new carbon-carbon bond at the position of the fluorine atom. The success of this reaction on an aryl fluoride substrate is highly dependent on the catalyst system and the electronic nature of the alkene.

Buchwald-Hartwig Amination: This reaction would enable the synthesis of N-aryl compounds from this compound. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical to overcome the high bond energy of the C-F bond.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a palladium-copper system, would yield substituted aryl alkynes. Similar to other cross-coupling reactions of aryl fluorides, harsh reaction conditions might be necessary to achieve a reasonable yield.

Chemical Modifications of the Methylthio Group

The sulfur atom of the methylthio group is a versatile site for chemical transformations, including oxidation, coordination to metals, and participation in radical reactions.

The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which significantly alters the electronic properties of the molecule. The sulfur in a sulfoxide is a chiral center.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the thioether to a sulfoxide. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be controlled to minimize over-oxidation to the sulfone. wikipedia.org The resulting Ethyl 3-fluoro-4-(methylsulfinyl)benzoate contains a chiral sulfoxide group.

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA are typically used. The sulfone, Ethyl 3-fluoro-4-(methylsulfonyl)benzoate, is a stable compound where the sulfur atom is in its highest oxidation state.

| Transformation | Reagent | Product |

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂) or m-CPBA (1 equiv.) | Ethyl 3-fluoro-4-(methylsulfinyl)benzoate |

| Thioether to Sulfone | Excess m-CPBA or KMnO₄ | Ethyl 3-fluoro-4-(methylsulfonyl)benzoate |

The lone pairs of electrons on the sulfur atom of the methylthio group allow it to act as a ligand for various transition metals. This property can be exploited in the design of novel catalysts or functional materials. The coordination ability of the sulfur atom can also influence the reactivity of the molecule in metal-catalyzed reactions by forming chelate complexes. Thioether-containing ligands have been extensively studied in catalysis. researchgate.netresearchgate.netsciprofiles.com

The methylthio group can participate in radical reactions. For instance, radical initiators can lead to the formation of a sulfur-centered radical cation. Alternatively, radical abstraction of a hydrogen atom from the methyl group can generate a carbon-centered radical, which can then undergo further reactions. The specific pathway will depend on the reaction conditions and the nature of the radical species involved.

Combined Reactivity and Synergistic Effects of Substituents (Fluoro, Methylthio, Ester)

Electronic Effects:

The fluoro group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). It also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect generally dominates, deactivating the ring towards electrophilic aromatic substitution.

The ethyl ester group is a meta-directing, deactivating group due to its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.

The combination of these effects results in a complex electronic landscape on the aromatic ring. The electron-withdrawing fluoro and ester groups decrease the electron density of the ring, making it less susceptible to electrophilic attack. Conversely, the methylthio group counteracts this deactivation to some extent, particularly at the positions ortho and para to it.

Influence on Reactivity:

Cross-Coupling Reactions: The electron-withdrawing nature of the fluoro and ester groups makes the carbon atom of the C-F bond more electrophilic and thus potentially more susceptible to nucleophilic attack in some catalytic cycles. The ortho-directing ability of the methylthio group could favor reactions at the C-F position.

Oxidation of the Methylthio Group: The electron-withdrawing fluoro and ester groups decrease the electron density on the sulfur atom, making it less nucleophilic and therefore potentially more difficult to oxidize compared to an unsubstituted thioanisole.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing character of the fluoro and ester groups, particularly when the methylthio group is oxidized to the strongly electron-withdrawing sulfonyl group, could activate the aromatic ring towards nucleophilic aromatic substitution of the fluorine atom.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Hybridization

Proton (¹H) NMR: The ¹H NMR spectrum would confirm the presence of all proton-containing groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts and coupling constants dictated by the electronic effects of the adjacent fluoro, methylthio, and ester groups. The ethyl ester group would be readily identifiable by a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The methylthio group (-SCH₃) would appear as a singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each of the ten unique carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the lowest field (downfield). The six aromatic carbons would appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons would be influenced by the substituent effects. The carbons of the ethyl group and the methylthio group would appear at high field (upfield).

Predicted ¹H and ¹³C NMR Data (Theoretical)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| -CH₂CH₃ (ethyl) | ~1.4 | ~14 | Triplet (¹H) |

| -CH₂CH₃ (ethyl) | ~4.4 | ~61 | Quartet (¹H) |

| -SCH₃ | ~2.5 | ~15 | Singlet (¹H) |

| Aromatic C-H | 7.2 - 8.0 | 115 - 135 | Multiplets (¹H) |

| Aromatic C-F | - | 155 - 165 | Doublet (¹JCF) |

| Aromatic C-S | - | 135 - 145 | - |

| Aromatic C-CO | - | 125 - 135 | - |

| C=O (ester) | - | ~165 | - |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Coupling Phenomena

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. A single signal would be expected for the one fluorine atom in Ethyl 3-fluoro-4-(methylthio)benzoate. The chemical shift of this signal would be indicative of its position on the substituted benzene ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, observable as splitting in both the ¹⁹F and ¹H spectra, providing definitive proof of their spatial proximity.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the proposed structure.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the methylene and methyl protons of the ethyl group, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the molecule, particularly the orientation of the ethyl ester and methylthio groups relative to the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching for the ester linkage (around 1300-1100 cm⁻¹). The C-F and C-S stretching vibrations would also be present but are often weaker and occur in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals, which would be useful for confirming the substitution pattern.

Key Predicted Vibrational Frequencies (Theoretical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-F Stretch | 1250 - 1000 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound.

Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which could be used to confirm the elemental composition C₁₀H₁₁FO₂S.

Fragmentation Pathways: The mass spectrum would also show various fragment ions, providing structural information. Expected fragmentation patterns would include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, and cleavage of the methyl group from the thioether. The resulting fragmentation pattern serves as a molecular fingerprint.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its exact three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonds or π-stacking that define the supramolecular structure. No published crystal structure for this specific compound has been found in the searched crystallographic databases.

Conformational Analysis in the Crystalline State

Experimental data from single-crystal X-ray crystallography, which is essential for a definitive conformational analysis of this compound in the solid state, is not currently available in published literature or crystallographic databases. Such an analysis would typically provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms within the crystal lattice. Key parameters that would be determined include the planarity of the benzene ring, the orientation of the ethyl ester and methylthio substituents relative to the ring, and any torsional angles that would indicate twisting or deviation from planarity.

Table 1: Hypothetical Crystallographic Data for Conformational Analysis (Note: This table is illustrative of the type of data that would be generated from a crystallographic study and is not based on experimental results.)

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Dihedral Angle (Ring - Ester) | - |

Intermolecular Interactions

A comprehensive understanding of the intermolecular interactions in the crystalline state of this compound is contingent on the availability of its crystal structure. These non-covalent interactions are fundamental in determining the packing of molecules in the crystal. Based on the functional groups present (a fluorine atom, an ester group, and a thioether group), one could anticipate the presence of several types of interactions:

Hydrogen Bonding: Weak C–H···O and C–H···F hydrogen bonds may be present, influencing the crystal packing.

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor.

π-Stacking: Interactions between the aromatic rings of adjacent molecules could lead to π-stacking, contributing to the stability of the crystal structure.

Table 2: Potential Intermolecular Interactions (Note: This table is a speculative representation of possible interactions and requires experimental validation.)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| C–H···O | - | - | - | - |

| C–H···F | - | - | - | - |

Advanced Spectroscopic Techniques for Electronic Structure Probing

Detailed experimental studies using advanced spectroscopic techniques to probe the electronic structure of this compound are not found in the reviewed scientific literature.

UV-Vis Absorption Spectroscopy: An ultraviolet-visible absorption spectrum would reveal information about the electronic transitions within the molecule. The positions and intensities of the absorption maxima (λmax) would correspond to transitions between molecular orbitals (e.g., π → π* transitions of the benzene ring). Substituent effects from the fluoro, methylthio, and ethyl ester groups would be expected to modulate these transitions compared to unsubstituted benzene.

Photoelectron Spectroscopy (PES): Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) would provide direct measurements of the electronic energy levels of the molecule. UPS would probe the valence molecular orbitals, offering insights into the electronic effects of the substituents on the aromatic system. XPS would provide information on the core-level electron binding energies, confirming the elemental composition and chemical environment of the atoms.

Table 3: Anticipated Spectroscopic Data (Note: The values in this table are placeholders to illustrate the type of data expected from these experimental techniques.)

| Technique | Parameter | Expected Value/Region |

|---|---|---|

| UV-Vis Spectroscopy | λmax (π → π*) | - |

| Molar Absorptivity (ε) | - | |

| Photoelectron Spectroscopy | Ionization Potential (eV) | - |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting molecular properties. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure of a molecule.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing predicted bond lengths, bond angles, and dihedral angles. For Ethyl 3-fluoro-4-(methylthio)benzoate, this would reveal the precise three-dimensional structure.

Vibrational Frequency Calculations and Spectroscopic Prediction

After geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results can be used to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of the chemical bonds. This theoretical spectrum can be compared with experimental spectra to confirm the molecule's structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and intramolecular interactions. For this compound, NBO analysis would quantify the delocalization of electron density between the aromatic ring, the fluorine atom, the methylthio group, and the ethyl ester group. This provides insight into the electronic stability of the molecule arising from these interactions.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the ester and methylthio groups in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Rotational Barriers of Ester and Methylthio Groups

The rotation around the C(aromatic)-C(ester), O-C(ethyl), C(aromatic)-S, and S-C(methyl) bonds would be of particular interest. By systematically changing the dihedral angles associated with these rotations and calculating the energy at each step, a potential energy surface can be mapped. The energy maxima on these surfaces correspond to the rotational barriers, which are the energies required to rotate from one conformation to another.

Below is a hypothetical data table illustrating how such results might be presented:

| Rotational Barrier | Dihedral Angle | Calculated Energy Barrier (kcal/mol) |

| C(aromatic)-C(ester) | C-C-C=O | Data not available |

| C(aromatic)-S(methylthio) | C-C-S-C | Data not available |

Impact of Fluorine on Aromatic Ring Conformation

The presence of a fluorine atom can influence the electronic properties and geometry of the benzene (B151609) ring. nih.govacs.org While benzene is planar, substitution can sometimes lead to minor deviations from planarity. A computational study would precisely quantify the effect of the electron-withdrawing fluorine atom on the bond lengths and angles of the aromatic ring in this compound, thereby assessing its impact on the ring's conformation.

Theoretical Prediction of Reactivity and Reaction Mechanisms

The reactivity of an aromatic compound is largely dictated by the electronic nature of its substituents. For this compound, the interplay between the fluoro, methylthio, and ethyl carboxylate groups determines the electron density distribution of the benzene ring and, consequently, its susceptibility to chemical transformations.

A key transformation for substituted benzenes is electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com Computational chemistry is instrumental in elucidating the mechanism of such reactions by characterizing the structures and energies of transition states.

The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a sigma complex or arenium ion. byjus.comyoutube.com The first step, the formation of this intermediate, is generally the rate-determining step. youtube.com The transition state (TS) leading to this intermediate can be located on the potential energy surface using quantum chemical calculations.

A computational analysis of an SEAr reaction (e.g., nitration) on this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, the sigma-complex intermediates for attack at each possible position, and the products.

Transition State Search: Locating the transition state structure connecting the reactants to the intermediate. A true TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific computational studies on this molecule are not prevalent, the methodology is well-established. The table below outlines the typical data generated from a transition state analysis for a hypothetical electrophilic substitution reaction.

| Computational Parameter | Description | Typical Method | Significance for Reactivity |

|---|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | DFT (e.g., B3LYP/6-311+G(d,p)) | Determines the reaction rate; a lower value implies a faster reaction. |

| Imaginary Frequency (νi) | A negative frequency value from a vibrational analysis, confirming a saddle point on the potential energy surface. | Frequency Calculation | Confirms the located structure is a true transition state. |

| Reaction Enthalpy (ΔHrxn) | The enthalpy change between products and reactants. | DFT Energy Calculation | Indicates whether the reaction is exothermic (favorable) or endothermic. |

| Key Bond Distances | The length of the forming bond (C-electrophile) and breaking bond (C-H) in the transition state. | Geometry Optimization | Provides insight into the nature of the transition state (i.e., early vs. late). |

The rate and regioselectivity (the position of attack) of electrophilic aromatic substitution are governed by the electronic effects of the substituents already present on the ring. These effects are typically classified as inductive (through-sigma bonds) and resonance (through-pi system delocalization).

Ethyl carboxylate group (-COOEt): This group is strongly deactivating and a meta-director. Both its inductive effect (-I) and resonance effect (-R) withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack. libretexts.org

Fluoro group (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the ring via resonance (+R). Because the inductive effect outweighs the resonance effect, fluorine is a deactivating group. The resonance donation, however, enriches the electron density at the ortho and para positions, making it an ortho, para-director.

Methylthio group (-SCH₃): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). More importantly, the lone pairs on the sulfur atom can be delocalized into the ring through resonance, a strong electron-donating effect (+R). This resonance donation dominates, making the methylthio group an activating and ortho, para-directing substituent. acs.org

Combined Effect: In this compound, these groups exert competing influences. The powerful activating and ortho, para-directing methylthio group at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5). The deactivating fluoro group at position 3 also directs ortho, para, which would be positions 2 and 4 (blocked) and 6. The strongly deactivating and meta-directing ester group at position 1 directs towards positions 3 (blocked) and 5.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -COOEt | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -F | 3 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -SCH₃ | 4 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Properties of Fluorine)

While the carbon-fluorine bond is highly polar, organic fluorine is generally considered a poor hydrogen bond acceptor, much weaker than oxygen or nitrogen. rsc.org However, C−F···H−X (where X is O, N, or C) interactions are recognized as significant, contributing to molecular conformation and crystal packing. iucr.org

In the context of this compound, the fluorine atom can act as a weak hydrogen bond acceptor in the presence of suitable donor molecules, such as protic solvents (e.g., water, alcohols) or biological macromolecules. Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize these weak interactions. These methods can quantify the strength and nature of the interaction by analyzing electron density at specific points between the atoms. rsc.org

The significance of these C-F···H interactions lies in their cumulative effect. While a single interaction is weak, multiple such contacts can play a crucial role in determining the binding affinity of a molecule to a receptor or influencing its solvation properties. acs.org Other intermolecular forces at play for this molecule include dipole-dipole interactions, arising from the polar C-F, C=O, and C-S bonds, and London dispersion forces across the molecular surface.

| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Evidence |

|---|---|---|---|

| C-F···H-O/N | Weak hydrogen bond between the fluorine atom and a proton from a hydroxyl or amine group. | 0.5 - 2.0 | Topological analysis of electron density (QTAIM), charge transfer analysis (NBO). |

| Dipole-Dipole | Electrostatic attraction between the positive end of one polar bond and the negative end of another. | 1.0 - 5.0 | Molecular Electrostatic Potential (MEP) maps. |

| London Dispersion | Temporary fluctuating dipoles induce dipoles in neighboring molecules, leading to weak attraction. | Variable, depends on surface area | Included in most quantum and molecular mechanics energy calculations. |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound in a solvent would provide a detailed picture of its dynamic behavior, including conformational flexibility and interactions with the surrounding solvent molecules. core.ac.uk

The simulation process involves:

System Setup: Placing a model of the molecule into a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide).

Force Field Application: Defining a force field, which is a set of parameters and equations that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Solving Newton's equations of motion for the system, allowing the positions and velocities of all atoms to evolve over a set period, typically nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal key information:

Conformational Analysis: The simulation would show the preferred rotational conformations (rotamers) of the flexible ethyl ester and methylthio side chains.

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the average distance and arrangement of solvent molecules around specific atoms of the solute, such as the fluorine atom or the carbonyl oxygen. researchgate.net

Dynamic Properties: The simulation can be used to calculate transport properties like the diffusion coefficient of the molecule in the chosen solvent.

Such simulations are invaluable for understanding how the molecule behaves in a realistic liquid environment, which is crucial for applications in materials science and medicinal chemistry. nih.gov

| Simulation Component / Output | Description | Example |

|---|---|---|

| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | GAFF (General Amber Force Field), OPLS-AA (Optimized Potentials for Liquid Simulations). |

| Solvent Model | A model representing the solvent molecules. | TIP3P or SPC/E for water; specific models for organic solvents. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | RDF of water molecules around the fluorine atom to analyze hydration shell. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. | Plotting RMSD over time to see if the molecule reaches a stable conformation. |

| Diffusion Coefficient | A measure of the rate of translational motion of the molecule through the solvent. | Calculated from the mean squared displacement of the molecule over time. |

Applications As a Versatile Synthetic Intermediate

Precursor in the Chemical Synthesis of Complex Organic Molecules

The title compound serves as a foundational element for the synthesis of elaborate organic structures, particularly those designed for applications in medicinal chemistry and materials science. Its utility stems from the ability to selectively manipulate each of its functional groups.

The presence of a fluorine atom on the aromatic ring is one of the most significant features of Ethyl 3-fluoro-4-(methylthio)benzoate. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical compounds. This makes fluorinated building blocks highly sought after. This compound provides a readily available scaffold to introduce a fluorinated phenyl ring into larger, more complex molecular architectures, serving as a key component in the synthesis of novel therapeutic agents and agrochemicals.

The methylthio (-SCH₃) group offers a versatile handle for further chemical transformations. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new functional groups with different electronic and steric properties. These oxidized sulfur species are important pharmacophores in a variety of drugs. Furthermore, the methylthio group can participate in cross-coupling reactions or be transformed through other means, allowing for the construction of advanced organosulfur compounds that are integral to many areas of chemical research.

Heterocyclic compounds are a cornerstone of modern drug discovery. Imidazo[1,2-a]pyridines, for example, represent a class of fused N-bridged heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. rsc.orgnih.gov While direct synthesis from this compound is not prominently documented, its structural motifs are analogous to precursors used in established synthetic routes. For instance, related nitroaromatic compounds like Ethyl 4-fluoro-3-nitrobenzoate are common starting materials for biologically active heterocycles. nih.govresearchgate.net The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov A compound like this compound could be chemically modified—for example, through conversion of its functional groups to an amine and a suitable carbonyl derivative—to serve as a precursor for such important heterocyclic systems.

Utility in Isotopic Labeling and Radiochemistry for Chemical Probes

Aromatic compounds containing a fluorine atom are of immense interest in the field of radiochemistry, particularly for the development of positron emission tomography (PET) imaging agents. The stable fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). Although specific applications of this compound in this area are not widely reported, its structure makes it a potential candidate for elaboration into novel PET tracers. Such tracers are invaluable tools in biomedical research and clinical diagnostics for visualizing and studying biological processes in vivo.

Contribution to Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is an approach used to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened to identify compounds with desired biological activities. The multiple functional groups of this compound make it an excellent substrate for DOS. Each functional site—the ester, the methylthio group, and the aromatic ring itself—can be independently or sequentially modified.

The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

The methylthio group can be oxidized to sulfoxides and sulfones, introducing new polar functional groups.

The aromatic ring can undergo further substitution reactions.

This multi-handle approach allows for the rapid generation of a large number of distinct compounds from a single, readily available starting material, accelerating the discovery of new molecules with potential therapeutic value.

Role in the Academic Exploration of Novel Reaction Pathways

Substrates with multiple, electronically distinct functional groups are ideal for testing the limits and exploring the selectivity of new chemical reactions. This compound serves as an excellent model compound for academic research focused on developing novel synthetic methodologies. For example, its structure could be used to investigate chemoselective cross-coupling reactions, site-selective C-H functionalization, or novel oxidation and reduction protocols. The interplay between the fluoro, methylthio, and ester groups presents a unique challenge and opportunity for chemists to demonstrate the precision and utility of new catalytic systems or reaction conditions.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis, Reactivity, and Characterization

The synthesis of Ethyl 3-fluoro-4-(methylthio)benzoate, while not explicitly detailed in the current body of scientific literature, can be logically approached through a multi-step sequence. A plausible route commences with the diazotization of a suitable precursor such as 3-fluoro-4-(methylthio)aniline, followed by a Sandmeyer-type reaction to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the key intermediate, 3-fluoro-4-(methylthio)benzoic acid. The final step involves a classic Fischer-Speier esterification with ethanol (B145695) under acidic catalysis to produce the target ester. Each of these proposed steps is grounded in well-established and reliable organic transformations.

The reactivity of this compound is dictated by the interplay of its three functional groups. The methylthio group is susceptible to oxidation, which can afford the corresponding sulfoxide (B87167) and sulfone, thereby modulating the electronic properties of the aromatic ring. The fluorine atom and the ethyl carboxylate group are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the methylthio group is an ortho-, para-director. The ester functionality itself is a site for nucleophilic acyl substitution, allowing for transformations such as hydrolysis, transesterification, and amidation.

Characterization of this compound would rely on a suite of standard spectroscopic techniques. In ¹H NMR spectroscopy, distinct signals for the aromatic protons, the ethyl group's quartet and triplet, and the methylthio singlet are expected. The influence of the fluorine atom would be observable through characteristic C-F and H-F coupling constants in both ¹H and ¹³C NMR spectra. Infrared spectroscopy would confirm the presence of the ester carbonyl group with a strong absorption band around 1720 cm⁻¹, in addition to C-F and C-S stretching vibrations. High-resolution mass spectrometry would serve to confirm the precise molecular weight and elemental composition.

Identification of Unexplored Synthetic Routes and Methodologies

Beyond the classical synthetic approach outlined, several modern synthetic methodologies remain unexplored for the preparation of this compound and its precursors. Transition-metal-catalyzed cross-coupling reactions represent a significant avenue for investigation. For instance, a palladium- or copper-catalyzed coupling of an appropriate aryl halide or triflate with a methylthio-containing nucleophile could forge the C-S bond.

Another promising but unexplored route involves the direct C-H functionalization of a simpler, more readily available precursor. A regioselective C-H thiomethylation of ethyl 3-fluorobenzoate, while challenging, would offer a more atom-economical synthesis. Furthermore, the use of microfluidic reactors for any of the proposed synthetic steps could offer improved reaction control, enhanced safety, and potentially higher yields. The application of photoredox catalysis for the introduction of the methylthio group is also a contemporary approach that warrants investigation.

Opportunities for Novel Chemical Transformations and Mechanistic Elucidation

The unique electronic environment of the aromatic ring in this compound opens up opportunities for investigating novel chemical transformations. The fluorine atom, positioned ortho to the ester and meta to the methylthio group, could influence the regioselectivity of reactions on the aromatic ring in unexpected ways. A detailed study of its behavior in various electrophilic and nucleophilic aromatic substitution reactions would be of fundamental interest.

Mechanistic elucidation of these transformations would provide valuable insights into the electronic effects of the combined functionalities. For example, kinetic studies of the hydrolysis of the ester under varying conditions could quantify the electronic influence of the ortho-fluoro and para-methylthio substituents on the reactivity of the carbonyl group. Similarly, investigating the mechanism of oxidation of the methylthio group and its impact on the subsequent reactivity of the molecule would be a fruitful area of research.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between experimental work and advanced computational modeling offers a powerful tool for a deeper understanding of this compound. Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometric and electronic structure, including bond lengths, bond angles, and charge distribution. Such calculations can also predict spectroscopic data, such as NMR chemical shifts, which would aid in the experimental characterization.

Furthermore, computational modeling can be used to explore the reaction mechanisms of its synthesis and subsequent transformations. By calculating the energy profiles of different reaction pathways, it is possible to predict the most favorable conditions and to understand the origins of regioselectivity. Molecular dynamics simulations could also provide insights into the intermolecular interactions and bulk properties of the compound. This computational data would not only support experimental findings but also guide the design of future experiments.

Potential for Derivatization Towards Chemically Interesting Scaffolds

This compound is a versatile scaffold for the synthesis of more complex and potentially functional molecules. The ester group can be converted into a wide range of other functionalities, such as amides, hydrazides, or even reduced to an alcohol, providing access to a diverse library of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.